molecular formula C14H7F2N3O3S B2959895 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 313520-82-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2959895
M. Wt: 335.28
InChI Key: FJBVHHIVHUDGNG-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are used in various fields such as medicine, agriculture, and materials science due to their diverse biological activities .


Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes . The reaction is promoted by iodine and proceeds under metal-free conditions .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles . This reaction is catalyzed by iodine and proceeds under metal-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiazoles, these properties can vary widely. For example, some benzothiazoles are solid at room temperature .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • The compound is involved in synthesis processes and structural investigations. For example, in a study by Al Mamari et al. (2019), a related compound with a benzothiazol structure was synthesized and characterized using spectroscopic methods. Such compounds, with bidentate directing groups, are potentially suitable for metal-catalyzed C-H bond functionalization reactions.
  • Electrochemical Studies:

    • Benzoxazole compounds, which are structurally similar to the compound , have been studied for their electrochemical behaviors. Zeybek et al. (2009) investigated the electrochemical properties of N-(2-benzylbenzoxazol-5-yl)benzamide and related compounds, indicating the potential for quantitative determination of such compounds using electrochemical techniques (Zeybek et al., 2009).
  • Chemical Reactions and Interactions:

    • Research by Nunno et al. (1970) shows the oxidation of compounds like 2,6-difluoroaniline to nitroso-compounds, highlighting the chemical reactivity and potential applications in various organic synthesis processes.
    • Studies on the redox reaction of nitro-2,1,3-benzoxadiazol-4-yl (NBD) group, as investigated by Alakoskela and Kinnunen (2001), also indicate the relevance of similar compounds in understanding membrane dynamics and fluorescence properties in biological systems.
  • Molecular Dynamics and Electronic Properties:

    • The electronic and vibrational properties of similar compounds have been studied using techniques like FTIR, Raman spectroscopy, and Density Functional Theory (DFT). For instance, Ünsalan et al. (2020) conducted a comprehensive study on benzothiazole derivatives, providing insights into their molecular structures and electronic behaviors.
  • Luminescence and Optical Applications:

    • Lanthanide ate complexes with perfluorinated benzothiazole, as researched by Ilichev et al. (2019), demonstrate the potential of such compounds in NIR luminescence applications, relevant for laser technologies.
  • Membrane Asymmetry and Lipid Analyses:

    • The application in analyzing phospholipid membrane asymmetry, as explored by McIntyre and Sleight (1991), shows the use of benzoxadiazol derivatives in biological membrane studies.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-2-1-3-9(4-7)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBVHHIVHUDGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

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